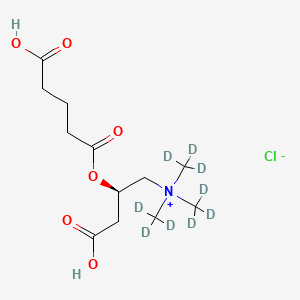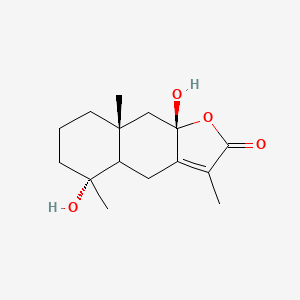
HO-Peg12-CH2cooh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound HO-Peg12-CH2cooh is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs (proteolysis-targeting chimeras). It is a versatile compound that plays a crucial role in the targeted degradation of proteins by leveraging the ubiquitin-proteasome system within cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HO-Peg12-CH2cooh typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process includes several steps:
Activation of Carboxylic Acid: The carboxylic acid group is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxylic acid is then coupled with polyethylene glycol under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings .
化学反応の分析
Types of Reactions: HO-Peg12-CH2cooh undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters
科学的研究の応用
HO-Peg12-CH2cooh has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of advanced materials and drug delivery systems
作用機序
The mechanism of action of HO-Peg12-CH2cooh involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
HO-Peg8-CH2cooh: A shorter PEG-based linker with similar properties but different chain length.
HO-Peg12-OH: A PEG-based compound with a hydroxyl group instead of a carboxylic acid group.
COOH-Peg12-COOH: A PEG-based compound with carboxylic acid groups at both ends
Uniqueness: HO-Peg12-CH2cooh is unique due to its specific chain length and functional groups, making it highly suitable for use in PROTAC synthesis. Its ability to facilitate targeted protein degradation sets it apart from other similar compounds .
特性
分子式 |
C26H52O15 |
|---|---|
分子量 |
604.7 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C26H52O15/c27-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26(28)29/h27H,1-25H2,(H,28,29) |
InChIキー |
MOAOQAGRISBELR-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)

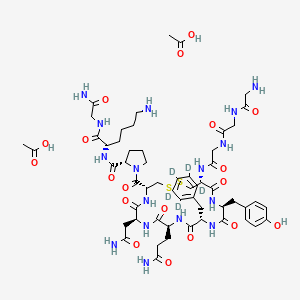
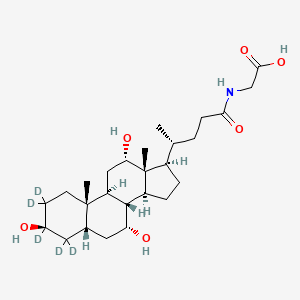
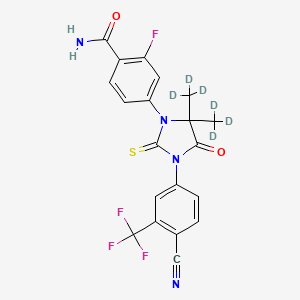
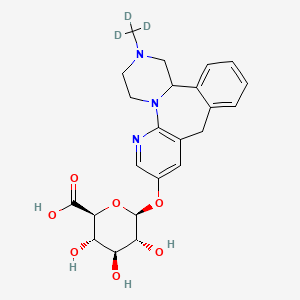

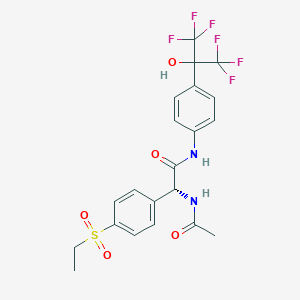
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)

